2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid
Description
2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid (CAS: 910443-97-9) is a synthetic organic compound with the molecular formula C₁₂H₁₇NO₄ and an IUPAC name of 2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid. Key physicochemical properties include:
- XLogP3: -2 (indicating high hydrophilicity)
- Hydrogen bond donors: 2
- Topological polar surface area (TPSA): 81.8 Ų
- Rotatable bonds: 6
- Canonicalized structure: Yes .
The compound features a propionic acid backbone substituted with a 3,4-dimethoxyphenyl group and an aminomethyl moiety.
Properties
IUPAC Name |
2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYZSLDASQJSIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CN)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640589 | |
| Record name | 2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910444-09-6 | |
| Record name | 2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route 1: Malonic Acid Condensation Method
This classical method involves the condensation of 3,4-dimethoxybenzaldehyde with malonic acid and ammonium acetate in ethanol under reflux, yielding the target amino acid after workup.
Procedure Summary:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | 3,4-Dimethoxybenzaldehyde (21 g, 0.126 mol) | Mixed with malonic acid (20 g, 0.192 mol), ammonium acetate (30 g, 0.39 mol), ethanol (40 ml) | Reflux for 4 hours on water bath |
| 2 | Cooling to 40°C, filtration | Precipitated salt filtered and washed with cold ethanol and ether | Isolate crude product |
| 3 | Recrystallization from ethanol/water (60:40) | Purification step | 38% isolated yield |
- The reaction proceeds via Knoevenagel condensation followed by ammonium acetate-mediated amination.
- The product is 3-amino-3-(3,4-dimethoxyphenyl)propionic acid, closely related to the target compound.
- The moderate yield (38%) reflects the complexity of the reaction and purification steps.
Reference: Adapted from synthesis of 3-amino-3-(2,4-dimethoxyphenyl)propionic acid with analogous methodology.
Synthetic Route 2: Aminopropionitrile Hydrochloride Intermediate Method
A more industrially viable method involves the synthesis of L-3-(3,4-dimethoxyphenyl)-2-amino-2-methylpropionitrile hydrochloride as an intermediate, followed by hydrolysis to the amino acid.
Procedure Summary:
| Step | Reagents & Conditions | Description | Remarks |
|---|---|---|---|
| 1 | Veratraldehyde (3,4-dimethoxybenzaldehyde), cyanogen bromide, ammonium chloride, ammonia | React in reactor with ammonia gas at 60–75°C, 0.1–0.4 MPa pressure for 0.5–2 hours | Formation of D,L-aminopropionitrile |
| 2 | Cooling to 0–5°C, centrifugation | Separation of aminopropionitrile intermediate | High conversion ratio (90–95%) |
| 3 | Dissolution in organic solvent, addition of L-(+)-2,3-dihydroxy succinic acid (resolving agent) | Stir at room temperature for 2 hours | Resolution to obtain L-isomer |
| 4 | Addition of hydrochloric acid, stirring, cooling, centrifugation | Isolation of L-3-(3,4-dimethoxyphenyl)-2-amino-2-methylpropionitrile hydrochloride | Product meets pharmacopeia standards |
- The use of veratraldehyde and cyanogen bromide enables the formation of the nitrile intermediate.
- The resolving agent L-(+)-tartaric acid derivative ensures optical purity.
- The process is environmentally considerate with solvent recycling and low waste.
- This method is suitable for industrial scale production due to high yield and stability.
Reference: Detailed in patent CN104672105B.
Additional Synthetic Considerations
- Protecting groups are often necessary to prevent side reactions, especially on the phenolic hydroxyl groups if present.
- Reaction parameters such as temperature, pressure, and pH are critical for optimizing yield and purity.
- The choice of solvent (ethanol, organic solvents) influences reaction kinetics and product isolation.
- Resolution steps are essential when enantiomerically pure compounds are required for pharmaceutical applications.
Comparative Summary of Preparation Methods
| Feature | Malonic Acid Condensation | Aminopropionitrile Hydrochloride Method |
|---|---|---|
| Starting Material | 3,4-Dimethoxybenzaldehyde | Veratraldehyde (3,4-dimethoxybenzaldehyde) |
| Key Intermediate | Amino acid directly | Aminopropionitrile hydrochloride |
| Reaction Conditions | Reflux in ethanol, 4 hours | 60–75°C, 0.1–0.4 MPa pressure, 0.5–2 hours |
| Yield | Moderate (~38%) | High (90–95% conversion) |
| Optical Purity | Not specified | Achieved via resolution with L-(+)-2,3-dihydroxy succinic acid |
| Industrial Suitability | Lab scale | Industrial scale feasible |
| Environmental Considerations | Standard solvent use | Solvent recycling, low waste generation |
Research Findings and Practical Notes
- The malonic acid condensation method is classical but has limitations in yield and scalability.
- The aminopropionitrile hydrochloride method provides a robust and high-yielding industrial process with environmental benefits.
- Optical resolution is a key step for pharmaceutical-grade material.
- Reactions are sensitive to stoichiometry and require careful control of temperature and pressure.
- Purification typically involves crystallization and centrifugation steps to isolate the pure product.
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group participates in coupling reactions to form amides, a cornerstone in peptide synthesis and drug design.
Example Reaction :
In a representative procedure, 3-(3,4-dimethoxyphenyl)propanoic acid (precursor analog) was coupled with 2-amino-6-iodobenzothiazole using HBTU and DIPEA in DMF (Table 1). This yielded an amide product with a 48% yield after recrystallization .
| Reagents | Conditions | Yield | Product Characterization |
|---|---|---|---|
| HBTU, DIPEA | DMF, 20°C, overnight | 48% | NMR (DMSO-d6): δ 12.42 (s, 1H), 8.37 (s, 1H), 7.72–7.69 (m, 1H); MS (ESI): 469 [M+H]⁺ |
For 2-aminomethyl derivatives, analogous coupling reactions would involve activating the carboxylic acid (e.g., via HBTU) and reacting with amines to generate peptidomimetics or bioactive conjugates.
Reduction of Carboxylic Acid to Alcohol
The carboxylic acid moiety can be reduced to a primary alcohol using borane-based reagents.
Example Protocol :
-
Reagent : Borane-dimethyl sulfide complex (BH₃·DMS)
-
Conditions : THF, 0–75°C, 1.5–4 hours
For 3-(3,4-dimethoxyphenyl)propanoic acid, this reduction produced 3-(3,4-dimethoxyphenyl)propan-1-ol, confirmed by NMR (δ 3.66 ppm, -CH₂OH) and MS (m/z 196.91 [M+H]⁺) . The aminomethyl variant would follow similar reduction pathways, yielding amino-alcohol derivatives.
Amino Group Functionalization
The aminomethyl group enables modifications such as:
-
Acylation : Reaction with activated esters or anhydrides to form secondary amides.
-
Protection : Use of Fmoc groups in solid-phase peptide synthesis (SPPS). For example, Fmoc-(2S,3S)-3-amino-2-hydroxy-3-(3,4-dimethoxyphenyl)propionic acid is employed to introduce chiral centers into peptides .
Applications :
-
Drug Development : Enhances bioactivity by modifying pharmacokinetic properties (e.g., solubility, receptor binding) .
-
Bioconjugation : Facilitates attachment to biomolecules for targeted therapies .
Esterification and Hydrolysis
The carboxylic acid can be esterified under acidic or coupling conditions. For instance, reaction with methanol/H⁺ or DCC/DMAP yields methyl esters, which are hydrolyzed back to the acid under basic conditions.
Relevance :
-
Prodrug synthesis (ester derivatives for improved bioavailability).
-
Intermediate purification via ester formation.
Methoxy Group Modifications
While direct demethylation reactions are not explicitly documented for this compound, methoxy groups on analogous structures are often cleaved using BBr₃ or HI to yield phenolic derivatives. These transformations expand utility in synthesizing hydroxylated analogs for structure-activity relationship (SAR) studies.
Zwitterionic Behavior and Salt Formation
The compound exists as a zwitterion (amine protonated, carboxylic acid deprotonated) at physiological pH. This property facilitates:
-
Salt formation with acids (e.g., HCl) or bases.
-
Coordination chemistry with metal ions, relevant in catalysis or metallodrug design.
Scientific Research Applications
Chemistry
The compound serves as a crucial building block in organic synthesis. It can participate in various chemical reactions including oxidation, reduction, and substitution.
- Oxidation Reactions: Can produce ketones or carboxylic acids using agents like potassium permanganate.
- Reduction Reactions: Converts to alcohols or amines using lithium aluminum hydride.
Biology
In biological research, this compound is utilized to study enzyme-substrate interactions and protein-ligand binding dynamics.
- Case Study: Research has shown that it interacts with specific enzymes involved in metabolic pathways, influencing their activity and stability.
Medicine
The therapeutic potential of 2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid is under investigation for its role in modulating biological pathways related to neuroprotection and anti-inflammatory effects.
- Neuroprotective Research: Studies indicate that it may protect neuronal cells from degeneration in models of neurodegenerative diseases such as Alzheimer's.
| Therapeutic Area | Potential Effects |
|---|---|
| Neurodegenerative Diseases | Neuroprotection |
| Inflammation | Modulation of inflammatory pathways |
Industry
In industrial applications, this compound is explored for developing new materials and chemical processes.
- Material Science: Its unique properties are leveraged in creating polymers and composites with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. Additionally, the 3,4-dimethoxyphenyl group can participate in hydrophobic interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Stereoisomers
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid
- CAS : 10128-06-0
- Molecular formula: C₁₂H₁₇NO₄ (same as target compound)
- Key difference: A methyl group is attached to the α-carbon of the amino group.
- No XLogP3 data are available, but the methyl group may slightly increase lipophilicity .
(S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid
Functional Group Variants
3-Amino-3-(2-nitrophenyl)propionic Acid
- CAS : 5678-48-8
- Molecular formula : C₉H₁₀N₂O₄
- Key difference : A nitro group replaces the 3,4-dimethoxy substituents.
- Implications :
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Triazole Derivatives
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic Acid
- Key difference: A triazole-thioacetic acid group replaces the aminomethyl-propionic acid moiety.
- Implications: Predicted acute toxicity (via GUSAR) is lower than nitro-substituted analogs.
Data Table: Comparative Physicochemical Properties
| Compound Name | CAS | Molecular Formula | XLogP3 | TPSA (Ų) | Key Structural Feature |
|---|---|---|---|---|---|
| Target Compound | 910443-97-9 | C₁₂H₁₇NO₄ | -2 | 81.8 | 3,4-Dimethoxyphenyl + aminomethyl |
| (2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid | 10128-06-0 | C₁₂H₁₇NO₄ | N/A | 78.4 | Methyl group on α-carbon |
| (S)-2-Amino-3-(3,4-dimethoxyphenyl)propionic acid | 32161-30-1 | C₁₁H₁₅NO₄ | N/A | 81.8 | (S)-stereochemistry |
| 3-Amino-3-(2-nitrophenyl)propionic acid | 5678-48-8 | C₉H₁₀N₂O₄ | ~0.5 | 89.3 | Nitro substituent |
| Rip-B | N/A | C₁₇H₁₉NO₃ | 2.1 | 78.4 | Benzamide + phenethylamine |
Key Findings and Implications
Hydrophilicity : The target compound’s low XLogP3 (-2) suggests superior aqueous solubility compared to nitro-substituted analogs (XLogP3 ~0.5), making it more suitable for oral administration .
Steric Effects : Methylation at the α-carbon (as in 10128-06-0) may hinder interactions with flat binding pockets, reducing efficacy in enzyme inhibition .
Stereochemistry : The (S)-enantiomer (32161-30-1) could exhibit higher biological activity in asymmetric systems, warranting enantiomeric resolution studies .
Toxicity : Triazole derivatives (e.g., ) show lower predicted toxicity than nitro-containing analogs, highlighting the role of substituents in safety profiles .
Biological Activity
2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid, also known by its DrugBank accession number DB04208, is a phenylpropanoic acid derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound features a unique structure characterized by a benzene ring with two methoxy groups and a propionic acid moiety, contributing to its distinctive chemical behavior and biological interactions.
- Molecular Formula : C₁₁H₁₅NO₃
- Molecular Weight : 225.24 g/mol
- IUPAC Name : this compound
Biological Activities
Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:
1. Neuroprotective Effects
Studies have explored the compound's potential neuroprotective properties, particularly in the context of neurodegenerative diseases. It has been shown to interact with various neurotransmitter systems, suggesting a role in modulating neuronal survival and function.
2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in several models. Its analogs have been studied for their ability to inhibit inflammatory pathways, making it a candidate for developing treatments for inflammatory disorders.
3. Antioxidant Activity
Research indicates that this compound possesses antioxidant properties, which may contribute to its neuroprotective and anti-inflammatory effects by reducing oxidative stress in cells.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Receptor Interactions : The compound is believed to interact with various receptors involved in neurotransmission and inflammation, including serotonin and dopamine receptors.
- Inhibition of Amyloid Formation : A study highlighted that the incorporation of this compound into amyloidogenic peptide sequences can inhibit amyloid fibril formation, which is relevant for Alzheimer's disease research .
Case Studies
Several case studies have focused on the biological activity of this compound:
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function.
- Anti-inflammatory Effects in Cell Cultures : In vitro studies demonstrated that the compound significantly reduced cytokine production in lipopolysaccharide-stimulated macrophages.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-(3,4-Dimethoxyphenyl)propanoic acid | Phenylpropanoic acid | Lacks amino group; primarily studied for anti-inflammatory effects. |
| 2-Amino-2-methylpropionic acid | Amino acid | Different backbone structure; involved in protein synthesis. |
| 2-Amino-3-(4-methoxyphenyl)propionic acid | Phenylpropanoic acid | Contains one methoxy group; potential use in pain management. |
The combination of functional groups in this compound confers distinct biological activities not fully replicated by these similar compounds.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
